molecular formula C24H26BrO2P B150948 (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide CAS No. 59159-39-6

(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide

Cat. No.: B150948
CAS No.: 59159-39-6
M. Wt: 457.3 g/mol
InChI Key: ZGLFRTJDWWKIAK-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

It is known that this compound is used as a reactant in various chemical reactions, including rhodium-catalyzed asymmetric hydrogenation reactions, wittig reactions, and wittig methylenation .

Mode of Action

The compound, also known as (2-(tert-Butoxy)-2-oxoethyl)triphenylphosphonium bromide, is involved in the formation of α-fluoro-α,β-unsaturated esters via deprotonation, followed by fluorination and stereoselective Wittig olefination with aldehydes . This suggests that the compound may interact with its targets through a series of chemical transformations.

Biochemical Pathways

It is known to participate in wittig chain extension reactions , which are crucial in the synthesis of complex organic compounds. The downstream effects of these reactions would depend on the specific context in which the compound is used.

Result of Action

The molecular and cellular effects of (tert-Butoxycarbonylmethyl)triphenylphosphonium bromide’s action would largely depend on the specific chemical reactions it is involved in. For instance, in the preparation of N-(phenylmethyl)-cis-pyrrolidinediacetic acid esters via double aza-Michael addition reaction, it contributes to the formation of the desired product .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s reactivity can be affected by the presence of other reactants, the temperature, and the pH of the reaction environment .

Comparison with Similar Compounds

(tert-Butoxycarbonylmethyl)triphenylphosphonium bromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and stability, which make it particularly useful in certain synthetic applications .

Properties

IUPAC Name

[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O2P.BrH/c1-24(2,3)26-23(25)19-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLFRTJDWWKIAK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370018
Record name (2-tert-Butoxy-2-oxoethyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59159-39-6
Record name 59159-39-6
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Record name (2-tert-Butoxy-2-oxoethyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (tert-Butoxycarbonylmethyl)triphenylphosphonium Bromide
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Synthesis routes and methods

Procedure details

A solution of triphenylphosphine (33.8 g, 129 mmol) and t-butyl bromoacetate (25 g, 128.2 mmol) in dry benzene (150 ml) was stirred for 16 hours at room temperature. The precipitated product was collected by filtration, washed with dry ether and dried in vaco to give 56 g (96% of theory) of carbo-t-butoxymethyl triphenylphosphonium bromide.
Quantity
33.8 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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